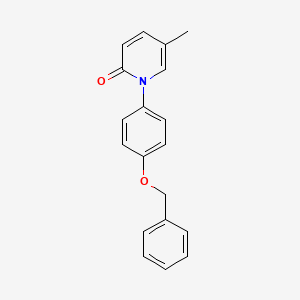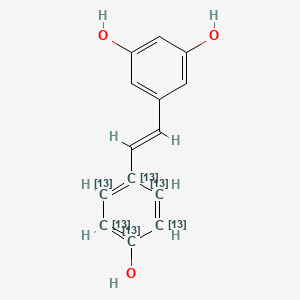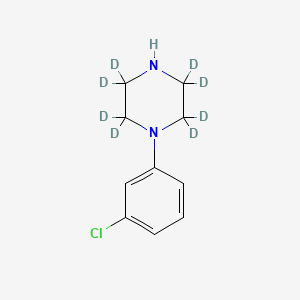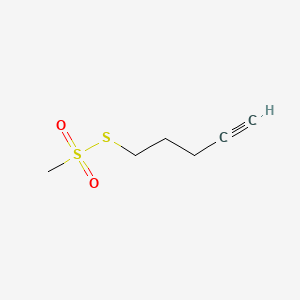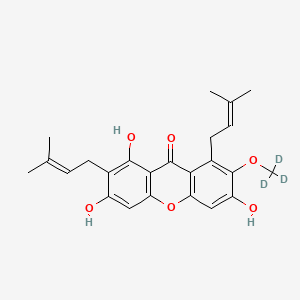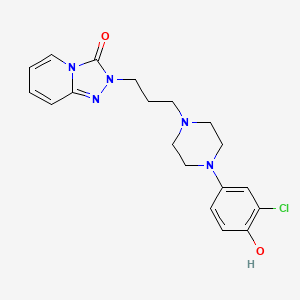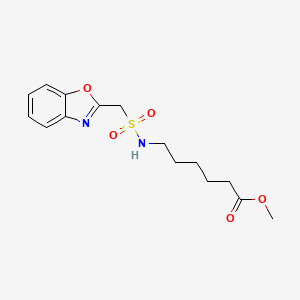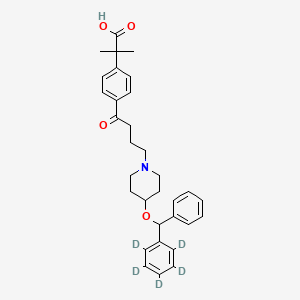
Carebastine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Carebastine-d5は、エバстинの活性代謝物であるカレバスチン重水素標識アナログです。 This compoundは主に、ガスクロマトグラフィー質量分析法(GC-MS)や液体クロマトグラフィー質量分析法(LC-MS)などのさまざまな分析方法におけるカレバスチンの定量のための内部標準として使用されます 。 カレバスチン自体は、ヒスタミンH1受容体拮抗剤であり、アレルギー性疾患の治療に一般的に使用されます .
科学的研究の応用
Carebastine-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of carebastine.
Pharmacokinetics: Helps in studying the pharmacokinetics and metabolism of carebastine in biological systems.
Drug Development: Used in the development and validation of analytical methods for new drug formulations.
Biological Research: Assists in studying the biological effects and mechanisms of action of carebastine and its metabolites
作用機序
Carebastine-d5は、重水素標識アナログとして、カレバスチンと同じ作用機序を共有しています。カレバスチンは、ヒスタミンH1受容体拮抗剤として作用し、H1受容体に対するヒスタミンの作用を阻害します。 これにより、血管拡張、血管透過性増加、平滑筋収縮などのヒスタミン誘発性アレルギー反応が抑制されます 。 さらに、カレバスチンは血管内皮増殖因子(VEGF)とマクロファージ遊走阻止因子の発現を阻害することが示されており、その抗炎症作用と抗血管新生作用に寄与しています .
類似化合物:
エバстин: カレバスチンの母体化合物で、抗ヒスタミン剤として使用されます。
ヒドロキシエバстин: エバスティンの別の代謝物で、同様の抗ヒスタミン作用があります。
セチリジン: 第2世代の抗ヒスタミン剤で、同様のH1受容体拮抗作用があります.
This compoundのユニークさ: this compoundは、重水素標識が施されているため、分析への応用においていくつかの利点があります。 重水素原子の存在により、質量分析の安定性と精度が向上し、カレバスチンの定量のための理想的な内部標準となります.
Safety and Hazards
Carebastine-d5 is intended for research use only and not for human or veterinary use . It does not pose any special hazards according to the Globally Harmonized System (GHS) . In case of accidental ingestion or contact, it is recommended to supply fresh air, rinse the affected area with water, and consult a doctor if symptoms persist .
生化学分析
Biochemical Properties
Carebastine-d5, like its parent compound Carebastine, acts as an antagonist at histamine H1 receptors . It interacts with these receptors and inhibits their function, which is to bind with histamine and trigger allergic reactions .
Cellular Effects
This compound has been shown to decrease the production of RANTES/CCL5 and monocyte chemoattractant protein 1 (MCP-1/CCL2) in human nasal epithelial cells (HNECs) isolated from patients with nasal allergies . This suggests that this compound can influence cell function by modulating the production of these chemokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to histamine H1 receptors, thereby preventing histamine from binding to these receptors and triggering allergic reactions . This mechanism of action is similar to that of its parent compound, Carebastine .
Temporal Effects in Laboratory Settings
It is known that this compound is intended for use as an internal standard for the quantification of Carebastine by GC- or LC-MS .
Dosage Effects in Animal Models
It is known that single doses of ebastine (10mg or more) are significantly better than placebo in inhibiting histamine-induced wheal and flare .
Metabolic Pathways
Ebastine, the parent compound of this compound, undergoes extensive first-pass metabolism by the hepatic cytochrome P450 (CYP) isomer CYP3A4 into Carebastine . This suggests that this compound may also be involved in similar metabolic pathways.
準備方法
合成経路と反応条件: Carebastine-d5の合成には、カレバスチン分子に重水素原子を組み込む必要があります。これは、合成過程で重水素化試薬や溶媒を使用するなど、さまざまな方法で達成できます。具体的な合成経路は異なる場合がありますが、一般的には次の手順が含まれます。
出発物質: 合成は、重水素化ベンジルクロリドの調製から始まります。
中間体の生成: 次に、重水素化ベンジルクロリドをピペリジンと反応させて、重水素化ピペリジン中間体を生成します。
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 重水素化溶媒と試薬の使用は、高収率と費用対効果を達成するために最適化されています .
化学反応の分析
反応の種類: Carebastine-d5は、カレバスチンと同様に、次のようなさまざまな化学反応を起こす可能性があります。
酸化: this compoundは、対応する酸化物を生成するために酸化できます。
還元: 還元されたカレバスチンの重水素化アナログを生成するために、還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって重水素化酸化物が生成される場合があり、還元によって重水素化アルコールまたはアミンが生成される場合があります .
4. 科学研究への応用
This compoundには、次のようないくつかの科学研究への応用があります。
分析化学: GC-MSおよびLC-MSにおけるカレバスチンの定量のための内部標準として使用されます。
薬物動態: 生物系におけるカレバスチンの薬物動態と代謝を研究するのに役立ちます。
創薬: 新しい製剤の分析方法の開発とバリデーションに使用されます。
類似化合物との比較
Ebastine: The parent compound of carebastine, used as an antihistamine.
Hydroxyebastine: Another metabolite of ebastine with similar antihistaminic properties.
Cetirizine: A second-generation antihistamine with similar H1 receptor antagonistic effects.
Uniqueness of Carebastine-d5: this compound is unique due to its deuterium labeling, which provides several advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric analysis, making it an ideal internal standard for quantifying carebastine.
特性
IUPAC Name |
2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHOVGYJHWQGCC-KILXEUBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

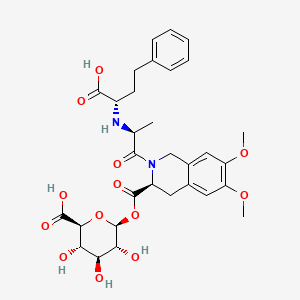
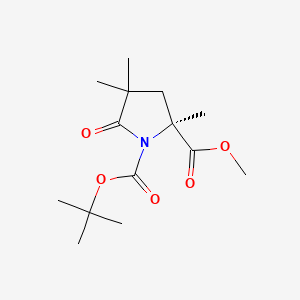
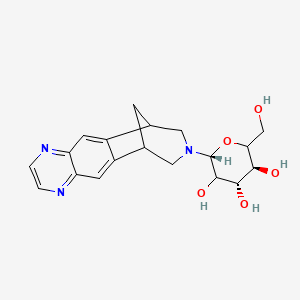
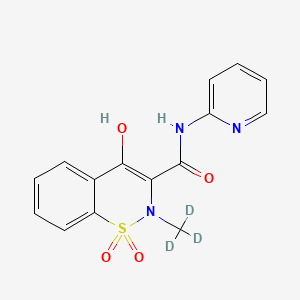
![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)
